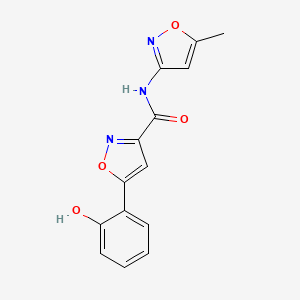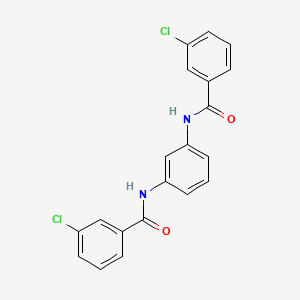![molecular formula C19H22N2O B6138236 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B6138236.png)
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological processes. This peptide is involved in several biological functions, including the regulation of neurotransmitter release, neuroprotection, and modulation of the immune system.
作用机制
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine exerts its effects by binding to specific receptors, including PAC1, VPAC1, and VPAC2 receptors. Upon binding, these receptors activate intracellular signaling pathways, leading to the modulation of various physiological processes. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its signaling pathways.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the modulation of neurotransmitter release, neuroprotection, and immunomodulation. It has also been shown to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. This compound has been shown to have anti-inflammatory effects and has been studied as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.
实验室实验的优点和局限性
One of the advantages of using 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine in lab experiments is its specificity for PAC1, VPAC1, and VPAC2 receptors, which allows for the selective modulation of specific physiological processes. However, one of the limitations of using this compound in lab experiments is its susceptibility to degradation by peptidases, which can limit its effectiveness.
未来方向
There are several future directions for the study of 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine, including the further elucidation of its signaling pathways, the development of more stable analogs, and the study of its potential therapeutic applications in various diseases. This compound has shown promise as a potential therapeutic agent for neurodegenerative diseases, autoimmune diseases, and cancer, and further research is needed to fully understand its potential applications. Additionally, the study of this compound in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a neuropeptide that plays a crucial role in the regulation of various physiological processes. Its role in the regulation of neurotransmitter release, neuroprotection, and modulation of the immune system has been extensively studied, and it has shown promise as a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The synthesis is carried out using a combination of automated and manual techniques, and the final product is purified using high-performance liquid chromatography.
科学研究应用
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine has been extensively studied in various scientific research fields, including neuroscience, immunology, and endocrinology. Its role in the regulation of neurotransmitter release has been studied in detail, and it has been shown to modulate the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. This compound has also been shown to have neuroprotective effects and has been studied as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
属性
IUPAC Name |
[3-(2-phenylethyl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(18-10-12-20-13-11-18)21-14-4-7-17(15-21)9-8-16-5-2-1-3-6-16/h1-3,5-6,10-13,17H,4,7-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYJUUNJQGOJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-8-bromo-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6138160.png)
![4-(3-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6138161.png)

![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B6138194.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6138203.png)
![8-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6138210.png)
![N-(2-fluoro-5-methylphenyl)-1-{2-[(2-fluoro-5-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6138213.png)

![1-[5-(4-fluorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6138230.png)
![1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6138233.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6138244.png)
![(3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6138245.png)
